MFCD18318155
Description
Such compounds are frequently employed in pharmaceuticals, agrochemicals, and materials science due to their stability, bioavailability, and tunable reactivity .
Key inferred properties (based on similar compounds):
- Structural motifs: Likely contains aromatic rings (e.g., pyridine, indole, or triazine derivatives) with halogen or electron-withdrawing substituents.
- Physicochemical properties: High thermal stability, moderate solubility in polar solvents (e.g., DMF, THF), and log S values ranging from -2.5 to -1.5, suggesting moderate hydrophobicity .
- Applications: Potential use as intermediates in drug synthesis or catalysts in organic reactions .
Properties
IUPAC Name |
3-[3-(ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-17-14(18)11-5-3-4-10(8-11)13-9-16-7-6-12(13)15(19)20/h3-9H,2H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTRYFIRLQHUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688069 | |
| Record name | 3-[3-(Ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-72-6 | |
| Record name | 3-[3-(Ethylcarbamoyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318155” typically involves a series of organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often require precise temperature control, specific catalysts, and solvents to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale chemical reactors where the reaction parameters are optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: “MFCD18318155” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
“MFCD18318155” has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which “MFCD18318155” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved in its mechanism of action are often studied using techniques such as molecular docking, enzyme assays, and cellular studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally and functionally analogous compounds from the evidence, emphasizing molecular features, synthesis, and bioactivity.
Table 1: Structural and Functional Comparison
| Compound (MDL/CAS) | Molecular Formula | Molecular Weight | Key Substituents | Solubility (mg/mL) | Bioactivity (Log S) | Hazard Profile |
|---|---|---|---|---|---|---|
| MFCD18318155 (hypothetical) | C₆H₃Cl₂N₃* | ~188* | Chlorine, triazine | ~0.5–1.0* | -2.0* | H315, H319, H335† |
| MFCD11044885 (918538-05-3) | C₆H₃Cl₂N₃ | 188.01 | Chlorine, pyrolotriazine | 0.687 | -2.47 (ESOL) | H315, H319, H335 |
| MFCD00039227 (1533-03-5) | C₁₀H₉F₃O | 202.17 | Trifluoromethyl, ketone | 0.55 (bioavailability) | -1.98 (Ali) | H302 |
| MFCD07186391 (57335-86-1) | C₁₀H₈ClNO | 193.63 | Chloro, methyl, indole | N/A | -2.63 (SILICOS-IT) | P280, P305+P351+P338 |
*Inferred from structurally similar compounds .
†Hypothetical based on chlorinated analogs .
Key Findings:
Structural Similarities :
- Chlorinated heterocycles (e.g., MFCD11044885 and this compound) exhibit enhanced stability and electrophilic reactivity, making them suitable for cross-coupling reactions .
- Trifluoromethyl groups (e.g., MFCD00039227) improve metabolic resistance and membrane permeability, critical in drug design .
Synthesis Methods :
- MFCD11044885 is synthesized via nucleophilic substitution using N-ethyl-N,N-diisopropylamine and KI in DMF, yielding 85–90% purity .
- MFCD00039227 employs green chemistry with A-FGO catalysts in THF, achieving 98% yield and recyclable catalysts .
- This compound likely follows similar protocols, though exact conditions (e.g., solvent, catalyst) require validation .
Bioactivity and Hazards :
- Chlorinated compounds (e.g., MFCD11044885) show higher toxicity (H315/H319: skin/eye irritation) compared to fluorinated analogs (e.g., MFCD00039227, H302: acute toxicity) .
- Indole derivatives (e.g., MFCD07186391) exhibit moderate GI absorption (73%) but poor BBB penetration, limiting CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
